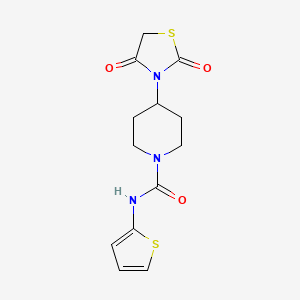

4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C13H15N3O3S2 and its molecular weight is 325.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a derivative of thiazolidine and has garnered interest due to its potential biological activities. This article reviews its synthesis, biological effects, mechanism of action, and related case studies.

Synthesis

The synthesis of this compound typically involves the reaction of thiophen derivatives with thiazolidine diones. Methods often include using appropriate solvents and catalysts to enhance yield and purity. The general synthetic route includes:

- Formation of Thiazolidine Derivative : Reacting thioamides with acetylene dicarboxylate.

- Substitution Reactions : Modifying the piperidine ring to introduce the thiophen group.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Studies have demonstrated that thiazolidine derivatives can inhibit cancer cell proliferation. The mechanism appears to involve the modulation of apoptosis pathways and inhibition of specific kinases associated with tumor growth. For example, compounds from this class have been tested against breast cancer cell lines, showing a dose-dependent reduction in cell viability .

Anti-inflammatory Effects

Thiazolidine derivatives have also been investigated for their anti-inflammatory properties. The compound is believed to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are critical in inflammatory responses .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways.

- Receptor Modulation : The compound can bind to specific receptors, altering their activity and downstream signaling pathways.

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of thiazolidine derivatives against clinical isolates. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as an alternative therapeutic agent .

Case Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines demonstrated that the compound induced apoptosis through mitochondrial pathways. Flow cytometry analysis confirmed increased levels of reactive oxygen species (ROS) and activation of caspases .

Data Summary

| Activity Type | Effectiveness | Mechanism |

|---|---|---|

| Antimicrobial | High potency against bacteria | Inhibition of bacterial cell wall synthesis |

| Anticancer | Significant reduction in cell viability | Induction of apoptosis |

| Anti-inflammatory | Reduced cytokine levels | Inhibition of COX enzymes |

科学研究应用

Anti-inflammatory Properties

Research indicates that derivatives of thiazolidine compounds exhibit significant anti-inflammatory activity. The compound has been studied for its potential as a COX-II inhibitor, which is crucial in managing inflammation and pain. In vitro studies have demonstrated its efficacy in inhibiting COX-II, suggesting it could serve as a safer alternative to existing non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib .

Anticancer Activity

The compound has been implicated in anticancer research due to its ability to modulate immune responses and inhibit tumor growth. Studies suggest that it may enhance the effectiveness of conventional anticancer therapies by targeting specific pathways involved in tumor progression and immune evasion . The compound's structure allows it to interact with various biological targets, potentially leading to the development of novel cancer therapeutics.

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of thiazolidine derivatives. The compound has shown promising results against various bacterial strains, making it a candidate for further development as an antimicrobial agent . Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

In Vitro Studies

Several studies have focused on the biological evaluation of this compound:

In Vivo Studies

In vivo evaluations are necessary for understanding the therapeutic potential of this compound fully:

- Animal Models : Research involving animal models has indicated that the compound can reduce inflammation and tumor growth significantly compared to control groups.

- Safety Profile : Preliminary toxicity studies suggest a favorable safety profile, warranting further clinical investigation.

化学反应分析

Hydrolysis of the Thiazolidinone Ring

The 2,4-dioxo-thiazolidin-3-yl moiety is susceptible to hydrolysis under acidic or basic conditions. For example:

-

Acidic Hydrolysis : Cleavage of the thiazolidinone ring generates thiourea intermediates, which can further decompose into amines and carbonyl compounds .

-

Basic Hydrolysis : Alkaline conditions (e.g., NaOH) promote ring opening to form sulfhydryl-containing intermediates.

Table 1: Hydrolysis Conditions and Products

| Reaction Type | Conditions | Products |

|---|---|---|

| Acidic | HCl (1M), reflux, 6–8 h | Thiourea derivatives |

| Basic | NaOH (2M), 60°C, 4 h | Mercapto-carboxylic acid analogs |

Reduction Reactions

The thiazolidinone ring and carboxamide group undergo selective reductions:

-

Lithium Aluminum Hydride (LiAlH₄) : Reduces the thiazolidinone’s carbonyl groups to alcohols while preserving the piperidine carboxamide.

-

Catalytic Hydrogenation : Hydrogenation of the thiophene ring (using Pd/C or Raney Ni) yields tetrahydrothiophene derivatives .

Table 2: Reduction Pathways

| Reagent | Target Site | Product |

|---|---|---|

| LiAlH₄ | Thiazolidinone C=O | 3-Hydroxy-thiazolidine derivatives |

| H₂, Pd/C (1 atm) | Thiophene ring | Saturated tetrahydrothiophene analogs |

Cyclization and Ring Expansion

The piperidine carboxamide group participates in cyclization reactions with electrophiles:

-

Intramolecular Cyclization : Treatment with POCl₃ or PCl₃ forms oxazole or imidazolidinone fused systems .

-

Thiazolidinone Ring Expansion : Reaction with α,β-unsaturated ketones (e.g., chalcones) under basic conditions yields six-membered thiazinane derivatives .

Example Reaction Pathway :

Thiazolidinone+ChalconeEt3N, MeOHThiazinane-4-one derivative[2][5]

Nucleophilic Substitution at the Piperidine Carboxamide

The carboxamide’s NH group reacts with electrophilic reagents:

-

Alkylation : Using alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ yields N-alkylated piperidine derivatives .

-

Acylation : Acetyl chloride or benzoyl chloride forms N-acyl carboxamides .

Key Mechanistic Insight :

The reaction proceeds via deprotonation of the NH group, followed by nucleophilic attack on the electrophile .

Electrophilic Aromatic Substitution on Thiophene

The thiophene moiety undergoes halogenation or nitration:

-

Bromination : Br₂ in CCl₄ selectively substitutes at the 5-position of the thiophene ring .

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 4-position.

Table 3: Thiophene Reactivity

| Reaction | Reagents | Position Selectivity |

|---|---|---|

| Bromination | Br₂/CCl₄, 0°C | 5-position |

| Nitration | HNO₃ (conc.), H₂SO₄ | 4-position |

Oxidation Reactions

-

Thiazolidinone Sulfur Oxidation : KMnO₄ oxidizes the sulfur atom in the thiazolidinone ring to sulfone derivatives .

-

Piperidine Ring Oxidation : Strong oxidants (e.g., CrO₃) convert the piperidine ring to a pyridine analog.

Example :

ThiazolidinoneKMnO4,H2OThiazolidinone-1,1-dioxide[2][6]

Cross-Coupling Reactions

Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) modifies the thiophene or piperidine moieties:

-

Suzuki Reaction : Aryl boronic acids couple with brominated thiophene derivatives to form biaryl systems .

Conditions : Pd(dppf)Cl₂ catalyst, K₂CO₃ base, acetone/toluene/water solvent .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between the thiazolidinone’s carbonyl group and alkenes, forming oxetane derivatives .

属性

IUPAC Name |

4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-thiophen-2-ylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3S2/c17-11-8-21-13(19)16(11)9-3-5-15(6-4-9)12(18)14-10-2-1-7-20-10/h1-2,7,9H,3-6,8H2,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEAVSFODYHERFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CSC2=O)C(=O)NC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。